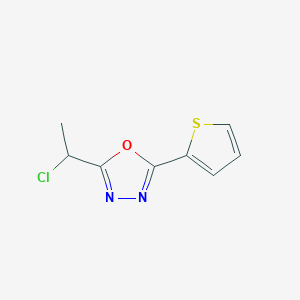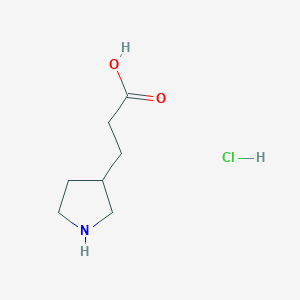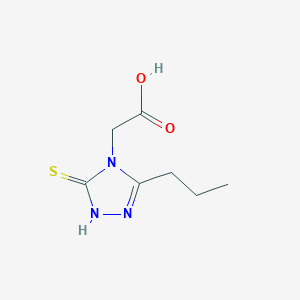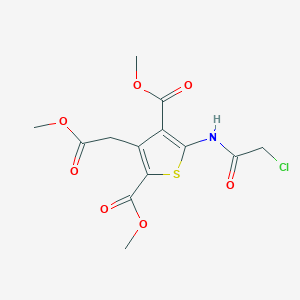
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Overview
Description
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CETO) is a synthetic molecule that has been studied for its possible applications in scientific research. CETO is a heterocyclic compound, which means it contains two or more different types of atoms in its ring structure. It is a highly polar molecule, meaning it has a high affinity for other polar molecules, such as water. CETO has been studied for its potential applications in various scientific fields, such as organic chemistry, biochemistry, and medicine.
Scientific Research Applications
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been studied for its potential applications in various scientific fields. In organic chemistry, this compound has been used as a building block for the synthesis of other heterocyclic compounds. In biochemistry, this compound has been studied for its possible use as a drug delivery agent. In medicine, this compound has been studied for its possible use in the treatment of cancer, as well as in the treatment of other diseases.
Mechanism of Action
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been studied for its possible mechanism of action. The molecule is believed to interact with proteins and other molecules in the body, which can lead to various physiological effects. Specifically, this compound is believed to interact with certain enzymes, which can lead to an inhibition of the enzymes’ activity. This can result in the inhibition of certain biochemical pathways, which can lead to the desired physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its possible biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor effects. In addition, this compound has been shown to have antioxidant and anti-oxidative effects, which can help protect cells from damage caused by free radicals. This compound has also been studied for its possible effects on the immune system, with some studies showing that this compound can stimulate the production of certain immune cells.
Advantages and Limitations for Lab Experiments
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its high solubility in water, which makes it easy to use in a wide range of experiments. Additionally, this compound is highly stable, meaning it can be stored for a long period of time without degrading. However, this compound is also highly polar, which means it can react with other polar molecules and can be difficult to work with in some experiments.
Future Directions
There are several potential future directions for the use of 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole in scientific research. One potential direction is the use of this compound for drug delivery. This compound’s high solubility and stability could make it an ideal candidate for drug delivery, as it could be used to deliver drugs directly to the target site in the body. Additionally, this compound could be used in the development of new drugs, as its ability to interact with proteins and other molecules could be used to create novel drug targets. This compound could also be used in the development of new imaging technologies, as its high polarity could be used to enhance the contrast between different tissues in medical imaging. Finally, this compound could be used in the development of new materials, as its ability to interact with other molecules could be used to create novel materials with unique properties.
properties
IUPAC Name |
2-(1-chloroethyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-5(9)7-10-11-8(12-7)6-3-2-4-13-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHQJNCNBUTPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237000 | |
| Record name | 2-(1-Chloroethyl)-5-(2-thienyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854357-49-6 | |
| Record name | 2-(1-Chloroethyl)-5-(2-thienyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854357-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Chloroethyl)-5-(2-thienyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide](/img/structure/B3387877.png)
![2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B3387880.png)
![2-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B3387887.png)


![2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B3387906.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3387923.png)
![1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B3387924.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid](/img/structure/B3387945.png)


![1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B3387965.png)
